(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol
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Overview
Description
(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. It is a chiral alcohol with a unique structure that makes it an interesting subject for investigation. In
Mechanism Of Action
The mechanism of action of ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary, which can influence the stereochemistry of reactions involving other compounds. This property makes it an important tool for the synthesis of chiral compounds with specific stereochemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol are not well documented. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol in lab experiments is its ability to influence the stereochemistry of reactions involving other compounds. This property makes it a valuable tool for the synthesis of chiral compounds with specific stereochemistry. However, the compound is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
There are many potential future directions for the study of ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol. One area of interest is in the development of new drugs using the compound as a building block. Another potential direction is in the study of the compound's mechanism of action and its potential applications in other scientific research fields.
In conclusion, ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol is a unique and interesting compound that has been widely studied for its potential applications in scientific research. Its ability to influence the stereochemistry of reactions involving other compounds makes it a valuable tool for the synthesis of chiral compounds with specific stereochemistry. While there is still much to learn about the compound's mechanism of action and potential applications, it is clear that it has significant potential for future research.
Synthesis Methods
The synthesis of ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol can be achieved through a multistep process. One of the most common methods involves the reaction of 2-methyl-1-butanol with oxan-4-ol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield ((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol.
Scientific Research Applications
((2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol)-2-Methyl-4-(oxan-4-yl)butan-1-ol has been studied for its potential applications in various scientific research fields. One of the most notable areas of investigation is in the development of new drugs. The compound has been shown to have potential as a building block for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects.
properties
IUPAC Name |
(2R)-2-methyl-4-(oxan-4-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSJGDJBSFYXQB-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCOCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol |
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